molecular formula C14H18ClNO3S B2594040 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1448064-88-7

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2594040
CAS No.: 1448064-88-7
M. Wt: 315.81
InChI Key: GHERDJOSUCKJHZ-UHFFFAOYSA-N
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Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C14H18ClNO3S and its molecular weight is 315.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound is a part of a broader class of chemicals involved in the synthesis and characterization of novel organic molecules. For instance, derivatives of azetidin-2-one, which share a structural similarity with the specified compound, have been synthesized for their potential antimicrobial activities. These compounds, including various phenyl sulfonyl pyrazoline derivatives linked to azetidin-2-one structures, have been characterized by spectroscopic methods such as IR and NMR, showcasing their potential in the development of new antibacterial and antifungal agents (Shah et al., 2014).

Antimicrobial Activity

The antimicrobial activity of azetidinone derivatives is a significant area of research. Studies have focused on synthesizing azetidin-2-one derivatives and testing their antibacterial and antifungal properties. For example, a range of azetidin-2-one compounds has been synthesized and shown to exhibit pharmacological activities against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This research underscores the potential of these compounds in developing new antimicrobial therapies (Mistry & Desai, 2006).

Molecular Recognition and Crystal Packing

Another intriguing application lies in the study of molecular recognition and crystal packing within the β-lactam class of compounds, to which the specified chemical belongs. The single crystal X-ray structures of various sulfonyl β-lactams have revealed insights into the molecular recognition processes, influenced by hydrogen bonding and hydrophobic interactions. These findings have implications for understanding the behavior of β-lactams and enhancing their structural design for specific functions (Basak et al., 2004).

Antiviral and Anti-Inflammatory Applications

Research also extends to the antiviral and anti-inflammatory applications of related compounds. For instance, the synthesis of derivatives featuring the sulfonyl moiety has been explored for their potential in inhibiting viral activities, such as against the tobacco mosaic virus. This highlights the versatility of these compounds in addressing a range of biological targets and diseases (Chen et al., 2010). Additionally, certain azetidin-2-one derivatives have been evaluated for their anti-inflammatory effects, demonstrating significant results compared to standard drugs, further showcasing the therapeutic potential of these compounds in treating inflammation-related conditions (Sharma et al., 2013).

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-14(2,3)13(17)16-8-12(9-16)20(18,19)11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHERDJOSUCKJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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